molecular formula C19H21NO4S B7987813 Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate

Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate

Cat. No.: B7987813
M. Wt: 359.4 g/mol
InChI Key: BMXQPIYHLKCTAQ-UHFFFAOYSA-N
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Description

Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate is a chemical compound with the molecular formula C19H21NO4S and a molecular weight of 359.45 g/mol . This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonylamino group, and a phenylsulfanyl group attached to a propionate backbone. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-2-23-18(21)17(14-25-16-11-7-4-8-12-16)20-19(22)24-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXQPIYHLKCTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as ethyl 2-amino-3-phenylsulfanylpropionate and benzyl chloroformate share structural similarities but differ in their functional groups and reactivity.

Biological Activity

Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C16_{16}H19_{19}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : 305.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to antimicrobial and potentially antitumor effects. The compound exhibits:

  • Antimicrobial Activity : It has shown significant inhibitory effects against a range of bacteria and fungi.
  • Antitumor Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. A study synthesized several related compounds and evaluated their antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget MicroorganismsActivity Level
8aE. coliHigh
8bStaphylococcus aureusModerate
8cPseudomonas aeruginosaHigh
8eKlebsiella pneumoniaeModerate
8fCandida albicansHigh

These results indicate that certain derivatives exhibit strong activity against both gram-positive and gram-negative bacteria as well as fungi, suggesting a broad-spectrum potential for therapeutic applications .

Case Study: Antitumor Efficacy

A notable case study involved the evaluation of a closely related compound in a murine model of cancer. The study reported:

  • Reduction in Tumor Size : Mice treated with the compound showed a significant reduction in tumor size compared to controls.
  • Mechanism : The proposed mechanism involved the induction of apoptotic pathways through caspase activation.

These findings highlight the potential for further investigation into the antitumor properties of this compound and its derivatives.

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